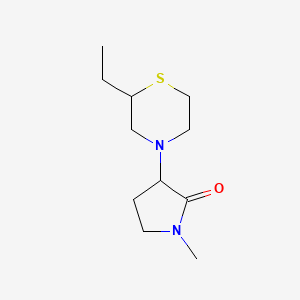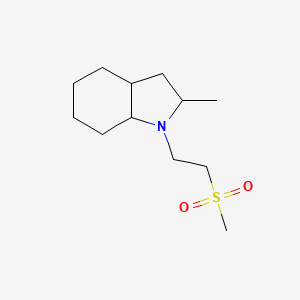
3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one, also known as ETMP, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. ETMP is a heterocyclic compound that contains a pyrrolidin-2-one ring and a morpholine ring with an ethylthio substituent.
作用機序
The mechanism of action of 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one is not fully understood, but it is believed to involve the formation of a chelate complex with metal ions. 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has been shown to form stable complexes with copper and zinc ions, which may be responsible for its potential as a corrosion inhibitor.
Biochemical and Physiological Effects
3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has also been shown to have potential as an antioxidant and anti-inflammatory agent.
実験室実験の利点と制限
One of the main advantages of using 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one in lab experiments is its ease of synthesis and availability. 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one is also relatively stable and can be stored for extended periods without significant degradation. However, one of the main limitations of using 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one in lab experiments is its potential for metal ion contamination, which can affect the results of experiments involving metal ions.
将来の方向性
There are several potential future directions for research involving 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one. One area of interest is the development of new synthetic methods for 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one and its derivatives. Another area of interest is the study of 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one's potential as a ligand for metal complexes and its applications in catalysis. Additionally, the potential antioxidant and anti-inflammatory properties of 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one could be further investigated for their potential therapeutic applications.
合成法
3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one can be synthesized through a multistep process involving the reaction of morpholine with ethylthioacetic acid to form 2-ethylthiomorpholine-4-carboxylic acid. The resulting compound is then reacted with methylamine to form 3-(2-ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one. The synthesis method for 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one is relatively simple and can be easily scaled up for industrial applications.
科学的研究の応用
3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one is in the field of organic synthesis, where it is used as a chiral auxiliary in asymmetric synthesis. 3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one has also been studied for its potential as a corrosion inhibitor and as a ligand for metal complexes.
特性
IUPAC Name |
3-(2-ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2OS/c1-3-9-8-13(6-7-15-9)10-4-5-12(2)11(10)14/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXESVYREDFPZJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCS1)C2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Ethylthiomorpholin-4-yl)-1-methylpyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-phenyl-7-[2-(1,2,4-triazol-1-yl)ethyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7586254.png)
![N-(5-cyanopyridin-2-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7586259.png)
![2-Methyl-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-5-phenylmorpholine](/img/structure/B7586265.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-3-yl]pyrrolidin-2-one](/img/structure/B7586277.png)

![1-[1-[1-(3-Methylphenyl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B7586300.png)
![2-[4-[3-(1H-pyrazol-4-yl)propyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B7586307.png)
![(2-chloro-3-fluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7586309.png)
![1-[(4,5-Dimethyl-1,2,4-triazol-3-yl)methyl]-2-methyl-2,3,3a,4,5,6,7,7a-octahydroindole](/img/structure/B7586320.png)

